![molecular formula C17H18ClN3O B2601212 (5Z)-3-(4-chloro-3-methylphenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine CAS No. 1024794-18-0](/img/structure/B2601212.png)
(5Z)-3-(4-chloro-3-methylphenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine
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Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, structure, and possibly its CAS number. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .Scientific Research Applications
Synthesis and Characterization
- Research on similar compounds emphasizes advancements in synthetic methodologies for heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For example, studies on the synthesis of imine derivatives highlight the importance of these methods in producing compounds with potential biological activities. The preparation of imines and their derivatives often involves condensation reactions that are foundational in organic synthesis, offering pathways to diverse chemical structures (P. Uma et al., 2017).
Biological Activity Studies
- Certain imine compounds have been synthesized and evaluated for their biological activities, demonstrating the significance of the imine functional group in medicinal chemistry. For instance, the creation of 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives and their evaluation against bacterial strains showcase the potential antimicrobial properties of such structures (P. Uma et al., 2017).
Antidepressant Activity
- The synthesis of new imine derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol and their evaluation for antidepressant activity highlight the relevance of structural modification in discovering novel therapeutic agents. Such studies indicate the potential of imine derivatives in the development of treatments for mental health disorders (Mohammad Yusuf et al., 2008).
Catalytic Applications
- Research into catalytic reactions involving imines, such as the Mannich-type reaction, underscores the role of imines in facilitating stereoselective synthesis. These reactions are pivotal in the creation of complex molecules with high stereocontrol, essential in drug synthesis and materials science (B. Trost et al., 2006).
Antimicrobial and Antifungal Activities
- The synthesis and evaluation of new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives for their antibacterial and antifungal activities provide insight into the utility of imine derivatives in combating infectious diseases. These studies contribute to the search for new antimicrobial agents with improved efficacy and spectrum of activity (Y. Ammar et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(Z)-3-(4-chloro-3-methylphenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-10-6-16-13(17(7-10)21-22-3)9-15(19-20-16)12-4-5-14(18)11(2)8-12/h4-5,8-10H,6-7H2,1-3H3/b21-17- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROVBKHHLXJYRF-FXBPSFAMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC(=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=NN=C(C=C2/C(=N\OC)/C1)C3=CC(=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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